molecular formula C14H13N3O4 B7582171 2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide

Cat. No. B7582171
M. Wt: 287.27 g/mol
InChI Key: SAEHJJORMXEGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a synthetic derivative of benzoxazole and piperidine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide involves the inhibition of the NMDA subtype of glutamate receptors. The compound binds to a specific site on the receptor and prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This results in a reduction in the excitatory activity of the neuron, which has been shown to have therapeutic implications in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound selectively inhibits the activity of the NMDA subtype of glutamate receptors without affecting other subtypes or ion channels. In vivo studies have shown that the compound has neuroprotective effects in animal models of neurological disorders such as stroke and traumatic brain injury. The compound has also been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide is its selectivity for the NMDA subtype of glutamate receptors, which allows for targeted modulation of neuronal activity. The compound is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for the research on 2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide. One direction is the development of more potent and selective analogs of the compound that can be used for therapeutic purposes. Another direction is the investigation of the compound's effects on other neurotransmitter systems and ion channels, which can provide insights into its potential applications in other fields of research. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to optimize its administration and dosing in vivo.

Synthesis Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide has been reported by various researchers using different methods. One of the most common methods involves the reaction between 2-aminobenzoxazole and 3-(2,6-dioxopiperidin-3-yl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of neuroscience, where the compound has been shown to modulate the activity of glutamate receptors. Glutamate is a major excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide has been found to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which has potential therapeutic implications in the treatment of these disorders.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2,6-dioxopiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-12-6-5-9(14(20)16-12)15-13(19)7-10-8-3-1-2-4-11(8)21-17-10/h1-4,9H,5-7H2,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEHJJORMXEGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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